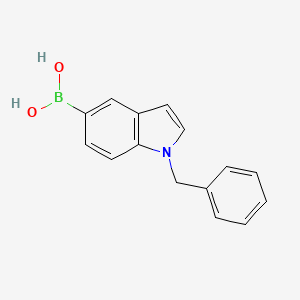

(1-Benzylindol-5-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Benzylindol-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl-substituted indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylindol-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or heteroaryl halide and a boronic acid or ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Analyse Chemischer Reaktionen

2.1. Cross-Coupling Reactions

(1-Benzylindol-5-yl)boronic acid can participate in several types of cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions typically involve transition metals as catalysts.

-

Palladium-Catalyzed Couplings : The compound can undergo Suzuki-Miyaura coupling with aryl halides, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base to form biaryl compounds. The general reaction scheme is as follows:

Ar B OH 2+Ar XPd catalyst BaseAr Ar +BXHere, Ar represents the indole-derived moiety, and Ar' represents the aryl group from the aryl halide.

2.2. Deaminative Coupling Reactions

Recent studies have shown that this compound can also participate in deaminative coupling reactions with benzylamines. This reaction typically involves the use of nitrites as oxidants, leading to the formation of diarylmethane derivatives.

-

Reaction Conditions : The reaction generally requires a stoichiometric amount of benzylamine, boronic acid, and an organic nitrite under specific conditions (e.g., temperature and solvent).

Entry Condition Yield (%) 1 Standard conditions 80 2 No nitrite 0 3 No base 72 The optimization of these conditions is crucial for maximizing yield and selectivity in the formation of desired products .

2.3. Electrophilic Substitution Reactions

Boronic acids like this compound can engage in electrophilic aromatic substitution reactions when exposed to strong electrophiles such as nitronium or halogen cations. This reactivity allows for further functionalization of the indole ring.

-

Mechanism Overview : The mechanism generally involves the formation of a σ-complex followed by deprotonation to restore aromaticity:

Ar B OH 2+Electrophile→ complex→Substituted product

3.1. Role of Catalysts

The choice of catalyst significantly influences the efficiency and selectivity of reactions involving this compound. For instance, palladium catalysts are commonly employed in cross-coupling reactions due to their ability to facilitate oxidative addition and reductive elimination steps effectively.

3.2. Reaction Pathways

Different pathways can be observed depending on the conditions:

-

Pathway A : Involves direct coupling through oxidative addition followed by transmetalation.

-

Pathway B : May involve intermediate species that can lead to alternative products or side reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

(1-Benzylindol-5-yl)boronic acid has been investigated for its potential as an anticancer agent. Boronic acids are known to inhibit proteasome activity, which is crucial for cancer cell survival. Bortezomib, a well-known boronic acid derivative, has demonstrated efficacy against multiple myeloma and other cancers by inducing apoptosis in malignant cells . The introduction of the indole moiety in this compound may enhance its selectivity and potency against specific cancer types.

2. Enzyme Inhibition

This compound may serve as an inhibitor for various hydrolytic enzymes due to the presence of the boronic acid functional group. Boronic acids can form reversible covalent bonds with diols present in the active sites of enzymes, thereby modulating their activity . This characteristic is particularly valuable in designing drugs that target metabolic pathways disrupted in diseases such as diabetes and obesity.

3. Antibacterial and Antifungal Properties

Research indicates that boronic acids possess antibacterial and antifungal properties. The ability of this compound to inhibit bacterial growth could be attributed to its interaction with bacterial enzymes . For instance, derivatives of boronic acids have shown effectiveness against resistant strains of bacteria, making them promising candidates for developing new antibiotics.

Material Science Applications

1. Sensor Development

Boronic acids are widely used in the development of sensors due to their ability to selectively bind to carbohydrates and other biomolecules. This compound can be incorporated into sensor designs for detecting glucose levels or other biologically relevant molecules . The integration of this compound into polymer matrices enhances the sensitivity and specificity of the sensors.

2. Drug Delivery Systems

The unique properties of boronic acids facilitate their use in drug delivery systems. They can be engineered to release therapeutic agents in response to specific biological triggers, such as changes in pH or glucose concentration . This application is particularly relevant for diabetes management, where controlled insulin release is crucial.

Case Studies

Wirkmechanismus

The mechanism of action of (1-Benzylindol-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biochemical applications, such as enzyme inhibition and molecular recognition . The compound’s molecular targets and pathways often involve interactions with proteins and enzymes, leading to modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Phenylboronic acid

- Indole-3-boronic acid

- Benzylboronic acid

Uniqueness

(1-Benzylindol-5-yl)boronic acid is unique due to its combination of an indole ring and a boronic acid functional group. This structure provides distinct reactivity and binding properties compared to other boronic acids, making it particularly valuable in the synthesis of complex molecules and in applications requiring specific molecular interactions .

Biologische Aktivität

(1-Benzylindol-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant studies and data.

This compound features a boronic acid functional group attached to an indole structure, which is known for its pharmacological significance. The indole moiety is often associated with various biological activities, making compounds containing this scaffold valuable in drug development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been observed to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Induction of apoptosis |

| A549 (Lung) | TBD | TBD |

| HeLa (Cervical) | TBD | TBD |

Antibacterial Activity

The antibacterial activity of this compound has also been explored. Studies indicate that the compound shows effectiveness against Gram-negative bacteria such as Escherichia coli. Its mode of action may involve disruption of bacterial cell wall synthesis or function.

Table 2: Antibacterial Activity Summary

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 6.50 mg/mL |

| Staphylococcus aureus | TBD |

Enzyme Inhibition

Boronic acids are known for their ability to inhibit specific enzymes. This compound has shown promising results in inhibiting cholinesterases, which are crucial for neurotransmitter regulation.

Table 3: Enzyme Inhibition Summary

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Urease | 1.10 ± 0.06 |

Case Studies

A notable case study involving boronic acids in combination therapies has demonstrated enhanced efficacy in treating resistant cancer types when used alongside traditional chemotherapeutics like bortezomib. This combination aims to overcome drug resistance mechanisms in cancer cells, thereby improving patient outcomes.

Eigenschaften

IUPAC Name |

(1-benzylindol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKACPKHWZZGGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.